molecular formula C24H24N2O4 B2662315 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea CAS No. 1396869-78-5

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea

Cat. No.: B2662315
CAS No.: 1396869-78-5
M. Wt: 404.466
InChI Key: PVSQWSQOFHJPGT-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is a synthetic organic compound provided for research and development purposes. This urea derivative features a benzhydryl group and a 1,3-benzodioxole subunit, a privileged structure in medicinal chemistry known to contribute to biological activity and molecular recognition . Compounds containing the 1,3-benzodioxole core have been investigated as agonists for plant hormone receptors, such as the Transport Inhibitor Response 1 (TIR1) auxin receptor, demonstrating potential as root growth promoters in plant biology studies . In parallel, benzhydryl-containing compounds are frequently explored in pharmaceutical research for their histamine receptor modulation activity, with applications in the study of allergic rhinitis, asthma, and other inflammatory conditions . The integration of these two pharmacophores into a single molecule makes this urea analog a compelling candidate for researchers investigating structure-activity relationships (SAR) in agrochemistry and human pharmacology. Its primary research value lies in its potential as a lead compound for the discovery of novel receptor agonists or enzyme inhibitors. Scientists are encouraged to utilize this chemical tool to explore its mechanism of action, binding affinity for specific protein targets, and downstream effects in cellular or physiological assays. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzhydryl-3-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-24(28,19-12-13-20-21(14-19)30-16-29-20)15-25-23(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22,28H,15-16H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSQWSQOFHJPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Benzodioxole-Containing Compounds
  • Benzimidazole Derivatives (4d, 4e, 4f, 5b-j): These compounds (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles) share the benzodioxole ring but differ in core structure (benzimidazole vs. urea). Substituents like bromo, nitro, or fluoro groups in these derivatives modulate electronic properties and steric bulk, contrasting with the hydroxypropyl group in the target compound.
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) : This benzimidazole-acetamide hybrid includes a benzodioxolyl group but replaces urea with an amide. Amides are generally more hydrolytically stable than ureas, suggesting differences in metabolic pathways and bioavailability .
Hydroxypropyl-Containing Compounds
  • 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-pyrrol-2-one (15): This pyrrolone derivative shares the 2-hydroxypropyl group but lacks the urea moiety.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Hydrogen-Bonding Capacity
Target Urea Not reported Urea, hydroxypropyl High (N-H donors)
Benzimidazole (4d) 198-200 Benzimidazole, benzodioxole Moderate
Pyrrolone (15) 251-253 Pyrrolone, hydroxypropyl Moderate (O-H, N-H)
Acetamide (28) Amorphous solid Amide, benzodioxole Moderate (N-H, C=O)

The target’s urea group likely results in higher melting points than benzimidazoles or amides, assuming crystalline packing. The hydroxypropyl group may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo-substituted 4e) .

Stability and Metabolic Considerations

  • Urea vs. Amide Stability : Ureas are prone to enzymatic or acidic hydrolysis, whereas amides (e.g., compound 28) exhibit greater stability. This suggests the target compound may require formulation adjustments to improve oral bioavailability .
  • Benzodioxole Impact: The benzodioxole ring in the target and analogs (4d, 28) may slow oxidative metabolism due to electron-rich aromatic systems, extending half-life compared to non-aromatic substituents .

Biological Activity

1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, which contribute to its biological properties. Below is a summary of its chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C26H25N3O4
Molecular Weight 441.49 g/mol
CAS Number 954589-47-0

Targeted Pathways

Research indicates that compounds structurally similar to this compound exhibit significant activity against various cancer cell lines. The primary mechanisms include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
  • Apoptosis Induction : The compound is believed to activate apoptotic pathways by affecting the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis.

Biochemical Interactions

The compound's biological activity is likely mediated through interactions with specific biomolecules, including enzymes and proteins involved in cellular signaling pathways. Its effects on gene expression and cellular metabolism have also been noted in related studies.

In Vitro Studies

In vitro experiments have demonstrated that this compound induces apoptosis in cancer cells through various mechanisms:

  • Microtubule Disruption : The compound may stabilize or inhibit microtubule assembly, causing significant alterations in cellular function and leading to apoptosis.
  • Cell Cycle Effects : Treatment with this compound has resulted in an increased number of cells arrested in the S phase of the cell cycle, indicating its potential as an anticancer agent.

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in cancer research:

  • Study on Microtubule Dynamics : A study demonstrated that related compounds effectively disrupted microtubule dynamics in breast cancer cell lines, leading to enhanced apoptosis rates.
  • Apoptotic Pathway Activation : Another research highlighted how similar compounds activated caspase pathways, confirming their role in inducing programmed cell death in various cancer types.

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